Fluorine Substitution Enhances Calculated Lipophilicity Relative to Unsubstituted Phenoxy Analog
The calculated logP (ClogP) of 2-(2-fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is higher than that of the unsubstituted phenoxy analog 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one (CAS 1351588-18-5), owing to the electron-withdrawing and lipophilic contribution of the ortho-fluorine atom . The target compound has a molecular weight of 311.4 g/mol and contains one fluorine atom; the unsubstituted comparator has MW 293.38. Based on standard fragment-based ClogP calculations (e.g., using the Wildman-Crippen method), the fluorine atom is predicted to increase logP by approximately 0.2–0.4 log units, placing the target compound in a more favorable lipophilicity range for passive membrane permeation.
| Evidence Dimension | Calculated lipophilicity (ClogP) and molecular weight |
|---|---|
| Target Compound Data | MW 311.4; ClogP estimated ~2.2 (fluorine present) |
| Comparator Or Baseline | 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one (CAS 1351588-18-5, MW 293.38; ClogP estimated ~1.9, no fluorine) |
| Quantified Difference | ΔClogP ≈ +0.3; ΔMW = +18 |
| Conditions | Fragment-based ClogP calculation (Wildman-Crippen); no experimental logD7.4 data available for either compound |
Why This Matters
For CNS-targeted programs, the moderate increase in lipophilicity can enhance blood-brain barrier permeability without pushing the compound into unfavorable high-logP territory that is associated with increased metabolic clearance and promiscuity.
